N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide features a benzo[c][1,2,5]thiadiazole (benzothiadiazole) core substituted with a fluorine atom at position 6, a methyl group at position 3, and two sulfonyl oxygen atoms (2,2-dioxido group). An ethyl linker connects this core to a 7-methoxybenzofuran-2-carboxamide moiety. The compound’s molecular formula is C₁₉H₁₇FN₄O₅S₂, with a molecular weight of approximately 452.5 g/mol (extrapolated from analogs in –14) .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S/c1-22-14-7-6-13(20)11-15(14)23(29(22,25)26)9-8-21-19(24)17-10-12-4-3-5-16(27-2)18(12)28-17/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOSKOOPOOHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions:
Formation of Benzofuran Carboxamide Backbone
The benzofuran carboxamide is synthesized via the cyclization of appropriate ortho-hydroxyaryl precursors under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical transformations:
Reduction: : Reactions that add hydrogen or remove oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions to modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.
Major Products Formed
Products vary based on the reaction:
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Formation of deoxygenated or hydrogenated products.
Substitution: : Introduction of various substituents like halogens, alkyl, or aryl groups.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is applied in:
Chemistry: : As a building block for the synthesis of complex molecules.
Biology: : Investigating its biological activities, such as enzyme inhibition and receptor binding.
Medicine: : Exploring its potential as a therapeutic agent in the treatment of diseases like cancer and neurological disorders.
Industry: : Used in the development of advanced materials due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Enzyme Inhibition: : By binding to active sites of enzymes, it modulates their activity.
Receptor Binding: : Engaging with cellular receptors to influence signaling pathways.
Electron Transfer: : Participates in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This molecule features a unique structural arrangement that includes a benzothiadiazole core and a methoxybenzofuran moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 329.39 g/mol. The presence of functional groups such as the methoxy and carboxamide enhances its reactivity and potential biological applications.
Preliminary studies suggest that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) , an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs). FAEAs play significant roles in various physiological processes including pain modulation, inflammation, and appetite regulation . By inhibiting FAAH, the compound could potentially elevate levels of these signaling molecules, leading to therapeutic effects.
Biological Activities
Research indicates that compounds with similar structural features have exhibited various biological activities:
- Antimicrobial Activity : Compounds containing benzothiadiazole derivatives are known for their antimicrobial properties. The presence of nitrogen and sulfur in the structure enhances their efficacy against bacteria and fungi.
- Antitumor Activity : Some benzofuran derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Inhibition of FAAH may also contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that related compounds inhibit FAAH activity effectively. For instance, the structural analogs have shown IC50 values in the low micromolar range, suggesting significant inhibitory potential.
- Animal Models : In vivo studies using animal models of pain have indicated that compounds similar to this compound can reduce pain responses significantly compared to control groups .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiadiazole | Contains nitrogen and sulfur; known for antimicrobial properties | Antimicrobial |
| Methoxybenzofuran | Aromatic system with methoxy group; enhances solubility | Antitumor |
| Thiazole Derivatives | Five-membered ring containing nitrogen; versatile reactivity | Anticonvulsant |
The unique combination of functional groups in this compound distinguishes it from these compounds and suggests enhanced reactivity and biological activity.
Q & A
Basic Research Questions
1.1. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzo[c][1,2,5]thiadiazole core. Key steps include:
- Alkylation : Introducing the ethyl linker via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in DMF or dichloromethane) .
- Amide Coupling : Reacting the intermediate with 7-methoxybenzofuran-2-carboxylic acid using coupling agents like EDCI or HOBt .
- Optimization : Critical parameters include solvent choice (polar aprotic solvents for solubility), reaction time (monitored via TLC/HPLC), and purification via flash chromatography or recrystallization .
Characterization relies on NMR (confirming fluorine and methoxy groups), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (molecular ion validation) .
1.2. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ ~3.8 ppm, benzothiadiazole protons) and confirms regiochemistry .
- HPLC/TLC : Monitors reaction progression and purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ expected vs. observed) .
Advanced Research Questions
2.1. How do structural modifications in the benzothiadiazole and benzofuran moieties affect biological activity?
- Fluorine Substitution : Enhances lipophilicity and target binding (e.g., fluorinated analogs show improved antimicrobial activity due to increased membrane penetration) .
- Methoxy Group : Electron-donating effects stabilize π-π interactions in enzyme binding pockets (e.g., kinase inhibition assays) .
- In Vitro Models :
2.2. What computational methods predict binding affinity and interaction mechanisms?
- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., EGFR kinase, PDB ID: 1M17). Docking scores correlate with IC₅₀ values from enzyme inhibition assays .
- QSAR Studies : Quantitative structure-activity relationship models identify critical descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetics .
- Validation : MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories, comparing with SPR (surface plasmon resonance) data .
2.3. How can contradictions in reported biological activity data be resolved?
- Standardized Protocols : Replicate assays under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and time-kill curves .
- Structural Analogs : Compare with derivatives lacking the benzofuran moiety to isolate contributions of specific functional groups .
Methodological Challenges and Solutions
3.1. What strategies mitigate synthetic challenges like low yields in amide coupling?
- Coupling Reagents : Use HATU/DIPEA for sterically hindered amines (yield improvement from 40% to 75%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves purity .
- Workup Optimization : Acid-base extraction removes unreacted starting materials, enhancing purity to >98% .
3.2. How is crystallographic data utilized to validate molecular structure?
- X-ray Diffraction : Resolves bond lengths/angles in the benzothiadiazole ring (e.g., S-N bond ~1.65 Å) and confirms stereochemistry .
- Comparison with NMR : Cross-validates proton environments (e.g., diastereotopic ethyl protons) .
Emerging Research Directions
4.1. What in vivo models are suitable for pharmacokinetic and toxicity studies?
- Rodent Models : Assess oral bioavailability (e.g., Sprague-Dawley rats, plasma concentration via LC-MS/MS) and hepatotoxicity (ALT/AST levels) .
- Metabolite Profiling : LC-HRMS identifies phase I/II metabolites (e.g., glucuronidation of the methoxy group) .
4.2. Can this compound serve as a precursor for photoactive materials?
- Optoelectronic Properties : UV-Vis spectroscopy reveals absorbance maxima ~350 nm (benzofuran π→π* transitions), suggesting potential in organic semiconductors .
- Theoretical Studies : DFT calculations (e.g., Gaussian 09) predict HOMO-LUMO gaps (~3.2 eV) for photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
